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Compound of Interest

Compound Name:
Methyl Piperazine-2-carboxylate

Dihydrochloride

Cat. No.: B038036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl Piperazine-2-carboxylate Dihydrochloride. Due to the limited availability of

published experimental spectra for this specific salt, this document presents a detailed analysis

based on the known spectroscopic behavior of its constituent functional groups and related

piperazine derivatives. The information herein is intended to serve as a valuable resource for

the identification, characterization, and quality control of this compound in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: methyl piperazine-2-carboxylate;dihydrochloride

Molecular Formula: C₆H₁₄Cl₂N₂O₂

Molecular Weight: 217.09 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Methyl Piperazine-
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2-carboxylate Dihydrochloride. These predictions are derived from the analysis of structurally

similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Notes

~3.8 s 3H -OCH₃

Singlet for the

methyl ester

protons.

~4.5 t 1H H-2

Triplet for the

proton at the

chiral center,

coupled to the

adjacent

methylene

protons.

~3.4 - 3.7 m 4H H-3, H-5

Complex

multiplet for the

methylene

protons adjacent

to the nitrogen

atoms.

~3.1 - 3.3 m 2H H-6

Multiplet for the

methylene

protons adjacent

to the secondary

amine.

~9.0 - 11.0 br s 2H -NH₂⁺-

Broad singlet for

the protonated

amine protons,

exchangeable

with D₂O.
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Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a suitable internal standard (e.g.,

TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the

piperazine ring protons compared to the free base due to the electron-withdrawing effect of the

protonated nitrogens.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Notes

~170 C=O Carbonyl carbon of the ester.

~55 -OCH₃ Methyl carbon of the ester.

~58 C-2 Carbon at the chiral center.

~45-50 C-3, C-5, C-6 Piperazine ring carbons.

Solvent: D₂O or DMSO-d₆. The chemical shifts of the piperazine ring carbons are influenced by

the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2800-3000 Strong, Broad N-H stretching (from -NH₂⁺-)

2400-2800 Medium, Broad N-H stretching (from -NH₂⁺-)

~1740 Strong C=O stretching (ester)

~1600 Medium N-H bending

1000-1300 Strong
C-O stretching (ester), C-N

stretching

Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad

absorptions in the high-frequency region due to the ammonium hydrochloride salts.
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

145.1028 [M+H]⁺

Predicted exact mass for the

protonated free base

(C₆H₁₃N₂O₂⁺). In ESI-MS, the

molecule is expected to be

observed as the free base

after loss of HCl.

113.0766 [M-OCH₃]⁺

Fragmentation peak

corresponding to the loss of

the methoxy group from the

parent ion.

85.0657 [C₄H₉N₂]⁺

Characteristic fragment of the

piperazine ring after loss of the

carboxymethyl group.

Ionization Method: Electrospray Ionization (ESI). The observed mass spectrum will correspond

to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in

the ESI source.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl Piperazine-2-carboxylate
Dihydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or

dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

Internal Standard: Add a small amount of an appropriate internal standard for referencing

chemical shifts (e.g., DSS for D₂O or TMS for DMSO-d₆).
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Instrument Setup:

Place the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Optimize the magnetic field homogeneity (shimming).

¹H NMR Acquisition:

Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

Utilize a standard 90° pulse sequence.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the

spectrum.

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
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KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)

powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (or clean

ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the

infrared spectrum.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of Methyl Piperazine-2-carboxylate
Dihydrochloride in a suitable solvent compatible with electrospray ionization, such as

methanol or a mixture of water and acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a

syringe pump.

MS Acquisition:

Operate the mass spectrometer in positive ion mode.

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak ([M+H]⁺ corresponding to the free base) and

characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Methyl Piperazine-2-carboxylate Dihydrochloride.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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